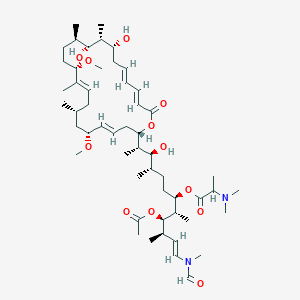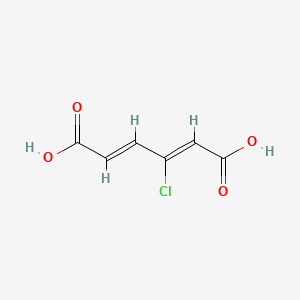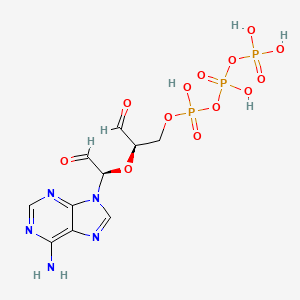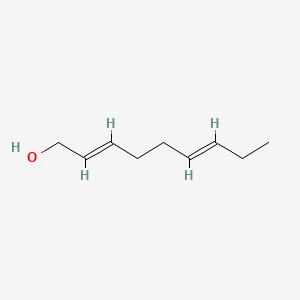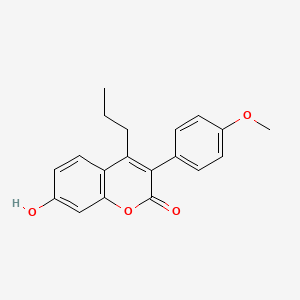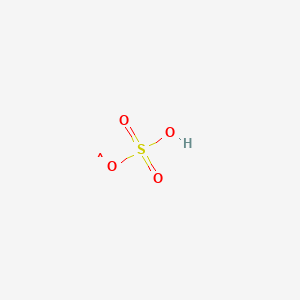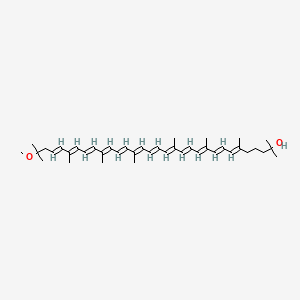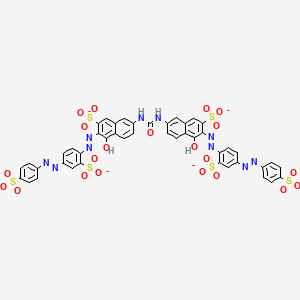
Sirius red F3B hexaanion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sirius red F3B(6-) is an organosulfonate oxoanion obtained by deprotonation of the sulfonic acid groups of Sirius red F3B (acid form). It is a conjugate base of a Sirius red F3B (acid form).
Wissenschaftliche Forschungsanwendungen
Mutagenicity Assessment
Sirius Red F3B hexaanion has been used in the context of dye safety evaluations, such as FD&C Red No.3 (erythrosine), which shares similar applications. Erythrosine underwent thorough mutagenicity studies to assess its safety as a dye in foods, drugs, and cosmetics. The studies covered a range of genetic endpoints, including gene mutation, chromosome aberrations, primary DNA damage, and cell transformation. These tests are crucial for establishing the non-mutagenicity of such compounds and ensuring their safety for widespread use (Lin & Brusick, 1986).
Phosphor Applications in Lighting
Red-emitting phosphors, like K2SiF6:Mn4+, are used to improve the color quality of white LEDs, a principle that may extend to other red-emitting substances like this compound. The incorporation of such red-emitting phosphors significantly enhances the performance of lighting systems, providing warm-white LEDs with high efficacies and good color rendering, as well as efficient displays with a large color gamut (Sijbom et al., 2017).
Biomarkers in Disease Diagnosis
This compound has been noted for its use in staining techniques, particularly Sirius Red staining, in the diagnosis of diseases like nonalcoholic fatty liver disease (NAFLD). The staining method helps in assessing the extent of fibrosis, playing a crucial role in understanding the pathology of diseases and developing non-invasive diagnostic methods (Kälsch et al., 2011).
Application in Smart Packaging
The use of natural pigments, including red pigments, in smart food packaging and sensors is a growing field. Anthocyanins, for instance, offer pH-sensitive indications and can improve food shelf life by detecting physicochemical and biological changes. The use of such natural pigments in biopolymeric films can enhance their physical, mechanical, thermal, and structural properties. This area of research could potentially involve this compound in innovative packaging solutions (Abedi-Firoozjah et al., 2022).
Remote Sensing and Photobiology
In the field of remote sensing and photobiology, different light qualities, including red light, have been studied for their effects on plant biology. Green light's effects, often opposing those directed by red and blue wavebands, have been studied extensively, suggesting that red light, potentially including this compound, could play a significant role in understanding and manipulating plant growth and development (Folta & Maruhnich, 2007).
Eigenschaften
Molekularformel |
C45H26N10O21S6-6 |
|---|---|
Molekulargewicht |
1235.1 g/mol |
IUPAC-Name |
4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C45H32N10O21S6/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)/p-6 |
InChI-Schlüssel |
IUNAENBIEJRAKZ-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)
